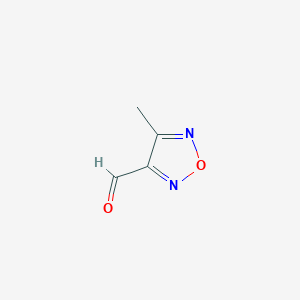

4-Methyl-1,2,5-oxadiazole-3-carbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methyl-1,2,5-oxadiazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2/c1-3-4(2-7)6-8-5-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOCWXHPOWMHHPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NON=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40567288 | |

| Record name | 4-Methyl-1,2,5-oxadiazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40567288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90507-35-0 | |

| Record name | 4-Methyl-1,2,5-oxadiazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40567288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-1,2,5-oxadiazole-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Studies of 4 Methyl 1,2,5 Oxadiazole 3 Carbaldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde group at the C-3 position of the oxadiazole ring is an electrophilic center, making it susceptible to a range of nucleophilic addition and redox reactions. These transformations allow for the elaboration of the side chain, leading to a diverse array of derivatives.

The carbonyl carbon of 4-Methyl-1,2,5-oxadiazole-3-carbaldehyde is a prime target for nucleophiles. It readily undergoes condensation reactions with primary amine derivatives, such as hydrazines and hydroxylamine (B1172632), to form stable C=N double bonds.

The reaction with a hydrazine (B178648) (e.g., hydrazine hydrate (B1144303) or phenylhydrazine) involves the nucleophilic attack of the terminal nitrogen of the hydrazine onto the carbonyl carbon. This is followed by a dehydration step, typically under mild acidic catalysis, to yield the corresponding hydrazone derivative. While the direct reaction with this compound is not extensively detailed, the formation of N'-arylmethylene-4-methyl-1,2,5-oxadiazole-3-carbohydrazides through the condensation of the corresponding carbohydrazide (B1668358) with various aldehydes confirms the viability and stability of this linkage.

Similarly, reaction with hydroxylamine produces the corresponding oxime, this compound oxime. This transformation is a standard method for characterizing aldehydes and serves as a pathway to other functional groups. The formation of oximes on related heterocyclic systems is a well-established synthetic procedure. thieme-connect.de

| Reactant | Nucleophile | Product Name | General Conditions |

| This compound | Hydrazine (NH₂NH₂) | This compound hydrazone | Mild acid catalyst, solvent (e.g., ethanol) |

| This compound | Hydroxylamine (NH₂OH) | This compound oxime | Mild acid or base, aqueous/alcoholic solvent |

The aldehyde group can be readily oxidized to the corresponding carboxylic acid, yielding 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid. This particular carboxylic acid has been identified as a highly energetic pharmaceutical intermediate, and its synthesis has been the subject of rigorous process safety and scale-up studies. acs.orgfigshare.com

A documented route to this compound involves the selective oxidation of one of the methyl groups of the precursor, 3,4-dimethyl-1,2,5-oxadiazole. acs.orgthieme-connect.comthieme-connect.com This highly exothermic reaction is typically performed using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄). To manage the reaction's energy release and mitigate safety risks, the process involves careful, portion-wise addition of the oxidant and sufficient dilution. thieme-connect.comthieme-connect.com The desired product, 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid, is often isolated as a salt (e.g., with N-methylmorpholine) to avoid handling the potentially explosive free acid in its solid form. acs.org

| Starting Material | Oxidizing Agent | Product Name | Key Process Details |

| 3,4-Dimethyl-1,2,5-oxadiazole | Potassium Permanganate (KMnO₄) | 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid | Portion-wise addition of oxidant, temperature control, high dilution |

The aldehyde functionality of this compound can be reduced to either a primary alcohol or a methyl group (alkane derivative). The choice of reducing agent is critical to ensure chemoselectivity and avoid unwanted reactions with the oxadiazole ring.

For the conversion to the corresponding primary alcohol, (4-Methyl-1,2,5-oxadiazol-3-yl)methanol, mild hydride-based reducing agents such as sodium borohydride (B1222165) (NaBH₄) are typically employed. These reagents are selective for aldehydes and ketones and are unlikely to affect the stability of the 1,2,5-oxadiazole ring under standard conditions.

Reduction of the aldehyde all the way to an alkane (to form 3,4-dimethyl-1,2,5-oxadiazole) requires harsher conditions. Classical methods like the Wolff-Kishner (hydrazine, strong base, high heat) or Clemmensen (zinc-mercury amalgam, concentrated acid) reductions are often used. However, the stability of the 1,2,5-oxadiazole ring under these aggressive conditions is a significant concern. The weak O-N bond of the heterocycle may be susceptible to cleavage, potentially leading to ring-opening or decomposition rather than the desired selective reduction of the aldehyde. Therefore, achieving this transformation would require careful selection of reaction conditions or the use of alternative, milder deoxygenation methods.

| Desired Product | Typical Reagent(s) | Potential Challenges |

| (4-Methyl-1,2,5-oxadiazol-3-yl)methanol | Sodium Borohydride (NaBH₄) | Generally high selectivity expected |

| 3,4-Dimethyl-1,2,5-oxadiazole | Hydrazine, KOH (Wolff-Kishner) | Potential for ring degradation under harsh basic conditions and high temperatures |

| 3,4-Dimethyl-1,2,5-oxadiazole | Zn(Hg), HCl (Clemmensen) | Ring instability under strong acidic conditions |

Reactivity Profile of the 1,2,5-Oxadiazole Ring System

The 1,2,5-oxadiazole ring is an electron-deficient heterocycle characterized by a relatively weak O-N bond. This structure influences its stability and reactivity towards various chemical reagents.

The 1,2,5-oxadiazole ring is generally robust and considered relatively inert to direct nucleophilic substitution at its carbon atoms. thieme-connect.de The electron-deficient nature of the ring system makes it resistant to attack unless activated by exceptionally strong electron-withdrawing groups or if a suitable leaving group is present on one of the ring carbons. Unlike its 1,2,4-oxadiazole (B8745197) isomer, where positions C-3 and C-5 are noted as being susceptible to nucleophilic attack, the 1,2,5-isomer does not typically undergo such reactions. nih.gov The inherent stability of the ring allows for a wide range of chemical manipulations to be performed on its substituents without compromising the core heterocyclic structure. thieme-connect.de

The 1,2,5-oxadiazole ring is the least stable among the four major oxadiazole isomers (1,3,4 > 1,2,4 > 1,2,3 > 1,2,5). nih.gov This inherent instability is a key feature of its chemical profile. Compounds containing this moiety, including 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid, are often classified as highly energetic materials, necessitating significant caution during their synthesis and handling, particularly on a large scale. acs.orgthieme-connect.com

The system is known to be thermally sensitive. Process development studies for related compounds have incorporated specific measures, such as post-reaction cooling loops, to prevent product decomposition. thieme-connect.comthieme-connect.com Furthermore, the ring can be susceptible to hydrolysis under certain conditions, which has been observed as a competing side reaction during synthetic procedures. thieme-connect.com The presence of the weak O-N bond makes the ring susceptible to reductive cleavage under harsh reducing conditions, a factor that must be considered when planning synthetic transformations involving other parts of the molecule.

Electrophilic Reactions and N-Alkylation of the Oxadiazole Ring

The 1,2,5-oxadiazole ring is an electron-deficient heterocyclic system. This characteristic is due to the presence of two electronegative nitrogen atoms and one oxygen atom, which results in a significant withdrawal of electron density from the ring's carbon atoms. mdpi.comresearchgate.net Consequently, the carbon atoms of the 1,2,5-oxadiazole nucleus are generally inert toward electrophilic substitution reactions. mdpi.com

In the case of this compound, the ring is substituted with both an electron-donating methyl group and a strongly electron-withdrawing carbaldehyde (formyl) group. The deactivating effect of the carbaldehyde group further diminishes the electron density of the heterocyclic ring, reinforcing its resistance to electrophilic attack on its carbon atoms. Standard electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation are not expected to proceed under normal conditions.

Table 1: Predicted Reactivity towards Electrophiles

| Reaction Type | Reagent Example | Predicted Reactivity of this compound | Rationale |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Very Low / Inert | The oxadiazole ring is highly electron-deficient, further deactivated by the carbaldehyde group. |

| Halogenation | Br₂/FeBr₃ | Very Low / Inert | The electron-poor nature of the ring prevents electrophilic attack by halogens. |

| Friedel-Crafts Acylation | CH₃COCl/AlCl₃ | Very Low / Inert | The ring is strongly deactivated, and the Lewis acid catalyst may coordinate with ring nitrogens or the carbonyl oxygen. |

| N-Alkylation | CH₃I | Low / Requires Forcing Conditions | Ring nitrogens are weakly basic due to the electron-withdrawing nature of the heterocycle and the carbaldehyde substituent. bhu.ac.in |

Formation and Reactivity of N-Oxide Derivatives (Furoxans) from 1,2,5-Oxadiazoles

The N-oxidation of 1,2,5-oxadiazoles (also known as furazans) leads to the formation of 1,2,5-oxadiazole 2-oxides, which are commonly referred to as furoxans. These compounds are an important class of N-oxide derivatives known for their diverse biological activities, often acting as nitric oxide (NO) donors. mdpi.com

The N-oxide derivative of the title compound is known as This compound 5-oxide . This furoxan derivative retains the reactive carbaldehyde functional group, which serves as a key site for subsequent chemical transformations.

The reactivity of furoxan-carbaldehydes is well-documented, particularly in condensation reactions. The aldehyde group readily undergoes acid-catalyzed reactions with various nucleophiles. For instance, furoxancarbaldehydes react with carboxylic acid hydrazides, amines, arylhydrazines, and thiosemicarbazides to yield a wide array of corresponding hydrazones and imines. mdpi.com These reactions provide a valuable synthetic route for incorporating the furoxan moiety into larger, more complex molecular structures.

A prominent example of this reactivity is the condensation of a furoxancarbaldehyde with a carboxylic acid hydrazide to form a furoxanyl-hydrazone. This type of reaction expands the molecular diversity of furoxan derivatives for various chemical and pharmaceutical investigations. mdpi.com

Table 2: Representative Condensation Reactions of Furoxancarbaldehydes

| Reactant Class | Product Class | General Reaction Scheme |

|---|---|---|

| Carboxylic Acid Hydrazide | Hydrazone | Furoxan-CHO + R-CO-NHNH₂ → Furoxan-CH=N-NH-CO-R + H₂O |

| Amine | Imine (Schiff Base) | Furoxan-CHO + R-NH₂ → Furoxan-CH=N-R + H₂O |

| Arylhydrazine | Hydrazone | Furoxan-CHO + Ar-NHNH₂ → Furoxan-CH=N-NH-Ar + H₂O |

| Thiosemicarbazide (B42300) | Thiosemicarbazone | Furoxan-CHO + H₂N-NH-CS-NH₂ → Furoxan-CH=N-NH-CS-NH₂ + H₂O |

Note: "Furoxan-CHO" represents a generic furoxan structure bearing a carbaldehyde group, such as this compound 5-oxide.

Furoxans are thermally stable compounds but can be sensitive to strong basic conditions, which may lead to ring cleavage. nih.gov Their ability to release nitric oxide, particularly in the presence of thiols, is a key feature underlying their pharmacological interest. researchgate.net

Derivatization Strategies and Design of Novel Oxadiazole Compounds Utilizing 4 Methyl 1,2,5 Oxadiazole 3 Carbaldehyde

Synthesis of Iminocyclization Products (e.g., Schiff Bases, Oxadiazoles, Thiadiazoles, Triazoles)

The aldehyde functionality of 4-methyl-1,2,5-oxadiazole-3-carbaldehyde is readily exploited for the synthesis of various heterocyclic systems through reactions involving imine intermediates. These iminocyclization strategies are fundamental in generating Schiff bases and subsequently, other five-membered aromatic rings such as oxadiazoles, thiadiazoles, and triazoles.

Schiff Bases: The condensation of this compound with primary amines is a straightforward method for the formation of Schiff bases, or imines. This reaction typically proceeds under mild conditions, often with acid or base catalysis, and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. Schiff bases are not only stable compounds in their own right but also serve as crucial intermediates in the synthesis of more complex heterocyclic structures.

Oxadiazoles: The 1,2,4-oxadiazole (B8745197) ring can be synthesized from derivatives of this compound. A common route involves the conversion of the aldehyde to an amidoxime (B1450833). This can be achieved by reacting the corresponding nitrile, 4-methyl-1,2,5-oxadiazole-3-carbonitrile, with hydroxylamine (B1172632). The resulting 4-methyl-1,2,5-oxadiazole-3-carboxamidoxime (B7784703) is a key precursor for the synthesis of 3-(1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazoles. Cyclocondensation of this amidoxime with various acylating agents, such as orthoesters, cyanogen (B1215507) bromide, carboxylic acid anhydrides, chlorides, esters, amides, or nitriles, leads to the formation of the 1,2,4-oxadiazole ring. For instance, the reaction with orthoesters or carboxylic acid chlorides generally proceeds under milder conditions compared to other acylating agents.

Thiadiazoles: The synthesis of 1,3,4-thiadiazole (B1197879) derivatives can be achieved from the carbaldehyde through the formation of a thiosemicarbazone intermediate. The reaction of this compound with a thiosemicarbazide (B42300) yields the corresponding thiosemicarbazone. Oxidative cyclization of this intermediate, often using reagents like ferric chloride or other oxidizing agents, leads to the formation of the 2-amino-5-substituted-1,3,4-thiadiazole ring.

Triazoles: The 1,2,4-triazole (B32235) nucleus can also be constructed from this compound. Similar to the synthesis of thiadiazoles, the initial step involves the formation of a thiosemicarbazone. Treatment of the thiosemicarbazone with a base, such as sodium hydroxide, induces cyclization to a 1,2,4-triazole-3-thiol derivative.

Carbon-Carbon Bond Forming Reactions at the Aldehyde Position (e.g., Wittig, Knoevenagel)

The aldehyde group of this compound is a prime site for carbon-carbon bond formation, allowing for the extension of the carbon skeleton and the introduction of new functional groups. The Wittig reaction and the Knoevenagel condensation are two powerful methods employed for this purpose.

Wittig Reaction: The Wittig reaction provides a reliable method for the conversion of the aldehyde into an alkene. This reaction involves the treatment of the aldehyde with a phosphorus ylide (Wittig reagent), which is typically prepared from a phosphonium (B103445) salt and a strong base. The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate to yield the alkene and triphenylphosphine (B44618) oxide. The stereochemistry of the resulting alkene is influenced by the nature of the substituents on the ylide. Stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides tend to produce (Z)-alkenes. This reaction is highly versatile and tolerates a wide range of functional groups, making it a valuable tool for the olefination of the this compound.

Knoevenagel Condensation: The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid derivatives or other dicarbonyl compounds, in the presence of a weak base like piperidine (B6355638) or an amine salt. This reaction leads to the formation of a new carbon-carbon double bond, typically yielding an α,β-unsaturated product. The Knoevenagel condensation is a cornerstone of organic synthesis for creating substituted alkenes and is applicable to a wide range of aldehydes, including heterocyclic aldehydes like this compound.

Design and Synthesis of Fused Polycyclic Systems Incorporating the 1,2,5-Oxadiazole Moiety

The this compound scaffold can be utilized as a building block for the construction of more complex, fused polycyclic systems. These annulation reactions often involve the initial derivatization of the aldehyde group, followed by intramolecular cyclization to form a new ring fused to the oxadiazole core.

The synthesis of fused systems such as pyrazolo[3,4-c] nih.govnih.govopenmedicinalchemistryjournal.comoxadiazoles and isoxazolo[4,5-c] nih.govnih.govopenmedicinalchemistryjournal.comoxadiazoles can be envisioned starting from derivatives of this compound. For instance, a Knoevenagel condensation product of the aldehyde with an active methylene compound could be further reacted with a binucleophile to construct a new heterocyclic ring.

An example of a related fused system is the synthesis of 1,2,4-oxadiazol/1,2,5-oxadiazole 2-oxide hybrids. This is achieved through the cyclocondensation of furoxanylamidoximes with acyl chlorides. This demonstrates the feasibility of constructing fused systems where the 1,2,5-oxadiazole ring is annulated with another five-membered heterocycle. While direct examples starting from this compound are not extensively documented, the principles of annulation reactions suggest that with appropriate functionalization of the aldehyde, intramolecular cyclizations can lead to the formation of novel fused polycyclic structures.

Introduction of Diverse Chemical Scaffolds and Linkers via the Carbaldehyde Group

The carbaldehyde group of this compound serves as a versatile handle for the introduction of a wide variety of chemical scaffolds and linkers. This is particularly relevant in the context of drug discovery, where modifying a core structure with different substituents can significantly impact its biological activity and pharmacokinetic properties.

The reactivity of the aldehyde allows for its conversion into numerous other functional groups, which can then be used to attach diverse molecular fragments. For example, the aldehyde can be reduced to an alcohol, which can then be etherified or esterified to introduce a range of substituents. Alternatively, the aldehyde can undergo reductive amination to form secondary or tertiary amines, providing a point of attachment for various amine-containing scaffolds.

The formation of Schiff bases, as discussed previously, is a direct method for linking the 4-methyl-1,2,5-oxadiazole moiety to other chemical entities. The resulting imine bond can be stable or can be further reduced to a more flexible amine linker. These strategies enable the systematic exploration of the chemical space around the 1,2,5-oxadiazole core, facilitating the development of new compounds with desired properties.

Advanced Spectroscopic and Structural Characterization of 4 Methyl 1,2,5 Oxadiazole 3 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For 4-Methyl-1,2,5-oxadiazole-3-carbaldehyde, one would expect to observe two distinct signals in the ¹H NMR spectrum:

Aldehyde Proton (-CHO): The proton of the carbaldehyde group is highly deshielded due to the electron-withdrawing nature of the carbonyl group and the adjacent oxadiazole ring. This would result in a singlet appearing significantly downfield, typically in the range of δ 9.5-10.5 ppm.

Methyl Protons (-CH₃): The three equivalent protons of the methyl group attached to the oxadiazole ring would appear as a singlet further upfield. The exact chemical shift would be influenced by the electronic nature of the heterocyclic ring, but a typical range would be δ 2.0-3.0 ppm.

The integration of these signals would confirm the presence of one aldehyde proton and three methyl protons, corresponding to a 1:3 ratio.

Table 1: Predicted ¹H NMR Spectral Data for this compound This table is illustrative and based on typical chemical shifts for similar functional groups.

| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aldehyde (-CHO) | 9.5 - 10.5 | Singlet (s) | 1H |

| Methyl (-CH₃) | 2.0 - 3.0 | Singlet (s) | 3H |

¹³C NMR spectroscopy identifies the different carbon environments within a molecule. For this compound, four distinct signals would be anticipated:

Aldehyde Carbonyl Carbon (-CHO): This carbon is the most deshielded due to its sp² hybridization and direct attachment to an oxygen atom, typically resonating in the δ 180-200 ppm region.

Oxadiazole Ring Carbons (C3 and C4): The two sp² hybridized carbons of the 1,2,5-oxadiazole ring would appear in the downfield region, generally between δ 150-170 ppm. Their precise shifts would differ based on the substituent attached (carbaldehyde vs. methyl group). Studies on other oxadiazole isomers have confirmed that ring carbons resonate in this region. scispace.com

Methyl Carbon (-CH₃): The sp³ hybridized carbon of the methyl group would be the most shielded, appearing at the highest field (lowest ppm value), typically in the range of δ 10-20 ppm.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. beilstein-journals.org For the target molecule, no cross-peaks would be expected in a COSY spectrum, as the aldehyde and methyl protons are isolated from each other by the heterocyclic ring and are not coupled. This lack of correlation would support their structural isolation.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). beilstein-journals.org An HSQC spectrum would show a correlation cross-peak between the aldehyde proton signal (δ ~10 ppm) and the aldehyde carbon signal (δ ~185 ppm), and another cross-peak between the methyl proton signal (δ ~2.5 ppm) and the methyl carbon signal (δ ~15 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing longer-range connectivity (two- or three-bond ¹H-¹³C correlations). beilstein-journals.org For this compound, key HMBC correlations would be expected between:

The aldehyde proton and the C3 carbon of the oxadiazole ring.

The methyl protons and the C4 carbon of the oxadiazole ring. These correlations would definitively confirm the placement of the carbaldehyde and methyl groups on the heterocyclic core.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elucidation of molecular structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to four or more decimal places). This allows for the unambiguous determination of the elemental formula of a compound. For this compound (C₄H₄N₂O₂), the expected exact mass can be calculated. HRMS analysis of related oxadiazole derivatives has been successfully used to confirm their elemental composition. researchgate.net

Table 2: Calculated Exact Mass for this compound

| Molecular Formula | Ion Type | Calculated Exact Mass (m/z) |

| C₄H₄N₂O₂ | [M+H]⁺ | 113.0345 |

| C₄H₄N₂O₂ | [M+Na]⁺ | 135.0165 |

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific precursor ion is selected and fragmented to generate product ions. The resulting fragmentation pattern provides a "fingerprint" that helps to elucidate the molecular structure. While specific MS/MS data for the target compound is unavailable, studies on other oxadiazole isomers provide insight into likely fragmentation pathways.

For the protonated molecule [C₄H₄N₂O₂ + H]⁺, fragmentation would likely initiate with the cleavage of the bonds within the oxadiazole ring, which is the most labile part of the molecule. Common fragmentation pathways for heterocyclic rings involve the loss of small, stable neutral molecules such as CO, N₂, or HCN. The fragmentation pattern would help to confirm the connectivity of the methyl and carbaldehyde groups to the 1,2,5-oxadiazole core.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique essential for the qualitative and quantitative analysis of volatile and semi-volatile compounds. In the context of this compound, GC-MS serves as a definitive method for confirming its identity and assessing its purity. The gas chromatography component separates the target compound from any impurities, starting materials, or byproducts within a sample based on differences in their boiling points and affinities for the stationary phase of the GC column. nih.govdnu.dp.ua

Following separation by GC, the eluted molecules are introduced into the mass spectrometer, where they are ionized, typically by electron ionization (EI). This process generates a positively charged molecular ion (M⁺) and a series of fragment ions. The mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), acts as a molecular "fingerprint." dnu.dp.ua The mass of the molecular ion for this compound (C₄H₄N₂O₂) is expected at an m/z corresponding to its molecular weight (112.03 g/mol ).

The fragmentation pattern provides structural confirmation. For this compound, characteristic fragmentation would likely involve the loss of the aldehyde group (-CHO, 29 Da), the methyl group (-CH₃, 15 Da), or other neutral fragments. The presence of a single, sharp peak in the gas chromatogram at a specific retention time, coupled with a mass spectrum that matches the expected molecular ion and fragmentation pattern, confirms the identity and high purity of the compound. mdpi.com Conversely, the presence of additional peaks in the chromatogram would indicate impurities, which can then be identified by their respective mass spectra.

Table 1: Predicted Mass Spectrometry Data for this compound

| Adduct/Fragment | Formula | Predicted m/z |

|---|---|---|

| [M]⁺ | C₄H₄N₂O₂ | 112.027 |

| [M+H]⁺ | C₄H₅N₂O₂ | 113.035 |

| [M-H]⁻ | C₄H₃N₂O₂ | 111.020 |

| [M-CH₃]⁺ | C₃HN₂O₂ | 97.009 |

| [M-CHO]⁺ | C₃H₄N₂O | 84.032 |

Data is predictive and serves as a reference for experimental analysis. uni.lu

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is indispensable for identifying the functional groups present in a molecule. These methods are complementary and provide detailed information about the vibrational modes of this compound. nih.govnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, rocking). The IR spectrum of this compound is expected to show strong, characteristic absorption bands for its principal functional groups. A prominent, strong peak anticipated between 1680 and 1715 cm⁻¹ corresponds to the C=O stretching vibration of the aldehyde group. nih.gov Another key feature is the C-H stretch of the aldehyde, which typically appears as a pair of weak to medium bands between 2700-2800 cm⁻¹ and 2800-2900 cm⁻¹. Vibrations associated with the methyl group (C-H stretching and bending) are expected in the regions of 2900-3000 cm⁻¹ and 1375-1450 cm⁻¹, respectively. The 1,2,5-oxadiazole (furazan) ring itself gives rise to a series of characteristic vibrations, including C=N stretching (around 1500-1650 cm⁻¹), N-O stretching (around 1300-1400 cm⁻¹), and various ring deformation modes at lower wavenumbers. researchgate.netnih.gov

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. While C=O bonds show up in Raman spectra, they are often weaker than in IR. However, symmetric vibrations and bonds involving non-polar groups tend to produce strong Raman signals. Therefore, the C=N and C-C stretching modes of the oxadiazole ring are expected to be prominent in the Raman spectrum.

The combination of IR and Raman data allows for a comprehensive assignment of the vibrational modes of this compound, confirming the presence of the aldehyde, methyl, and oxadiazole functionalities.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Aldehyde | C=O Stretch | 1680 - 1715 | IR (Strong) |

| Aldehyde | C-H Stretch | 2700 - 2900 | IR (Weak-Medium) |

| Methyl | C-H Asymmetric/Symmetric Stretch | 2900 - 3000 | IR/Raman |

| Methyl | C-H Asymmetric/Symmetric Bend | 1375 - 1450 | IR/Raman |

| 1,2,5-Oxadiazole Ring | C=N Stretch | 1500 - 1650 | IR/Raman (Strong) |

| 1,2,5-Oxadiazole Ring | N-O Stretch | 1300 - 1400 | IR (Strong) |

X-ray Diffraction Analysis for Solid-State Structure Determination and Conformational Insights

X-ray diffraction (XRD), particularly single-crystal XRD, is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com This analysis provides unambiguous proof of structure, yielding accurate data on bond lengths, bond angles, and torsional angles. For this compound, an XRD study would offer profound insights into its solid-state conformation and the influence of its substituents on the molecular geometry and crystal packing.

The 1,2,5-oxadiazole (furazan) ring is known to be an aromatic, planar heterocycle. researchgate.netchemicalbook.com XRD analysis would be expected to confirm the planarity of this ring system in the title compound. The analysis would precisely define the spatial relationship between the plane of the oxadiazole ring and its methyl and carbaldehyde substituents. Of particular interest is the torsional angle between the aldehyde group and the heterocyclic ring, which dictates the group's orientation.

Furthermore, XRD reveals the nature of intermolecular interactions within the crystal lattice. While this compound is not a strong hydrogen bond donor, weak C-H···O or C-H···N hydrogen bonds involving the aldehyde and methyl hydrogens with oxygen or nitrogen atoms of neighboring molecules might be observed. These interactions, along with other van der Waals forces, govern the crystal packing arrangement and influence the material's bulk properties, such as melting point and density. The structural data obtained from XRD is crucial for understanding structure-property relationships in this class of compounds. mdpi.com

Table 3: Typical Bond Lengths and Angles for Substituted 1,2,5-Oxadiazole Rings

| Bond/Angle | Description | Typical Value |

|---|---|---|

| N-O | Ring N-O bond length | ~1.37 - 1.39 Å |

| C=N | Ring C=N bond length | ~1.30 - 1.33 Å |

| C-C | Ring C-C bond length | ~1.42 - 1.44 Å |

| C-C(aldehyde) | Bond to aldehyde carbon | ~1.46 - 1.48 Å |

| C-C(methyl) | Bond to methyl carbon | ~1.48 - 1.50 Å |

| ∠C-N-O | Angle within the ring | ~105 - 107° |

Values are generalized from related furazan (B8792606) structures and serve as expected ranges. researchgate.net

Computational and Theoretical Chemistry Investigations of 4 Methyl 1,2,5 Oxadiazole 3 Carbaldehyde and Its Analogs

Quantum Chemical Calculations of Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to predicting the physicochemical properties of molecules. These methods, particularly Density Functional Theory (DFT), allow for the detailed examination of molecular geometries, stability, and electronic characteristics like molecular orbitals.

Density Functional Theory (DFT) Studies on Molecular Geometry and Stability

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular geometry and relative stability of organic compounds. While specific DFT studies on 4-Methyl-1,2,5-oxadiazole-3-carbaldehyde are not extensively available in the literature, comprehensive studies on the parent 1,2,5-oxadiazole (furazan) ring and its derivatives provide a solid foundation for understanding its structure.

Studies employing DFT methods, such as B3LYP with basis sets like 6-31G, have been used to optimize the geometries of 1,2,5-oxadiazole derivatives. researchgate.net These calculations typically show that the 1,2,5-oxadiazole ring is planar. The introduction of substituents, such as a methyl (-CH₃) group and a carbaldehyde (-CHO) group, influences the electronic distribution and can slightly alter the bond lengths and angles within the heterocyclic ring.

For the parent 1,2,5-oxadiazole, theoretical calculations have determined the bond lengths and angles, which serve as a baseline for substituted analogs. The stability of these compounds is often assessed by calculating their heats of formation (HOFs). For instance, a series of energetic compounds based on 1,2,5-oxadiazole were designed, and their HOFs were investigated using DFT, revealing that all designed compounds possess high positive heats of formation, indicating a high energy content. researchgate.net The substitution of the furazan (B8792606) ring with electron-withdrawing groups, like the carbaldehyde group, generally enhances the thermal stability of the molecule.

Table 1: Calculated Geometric Parameters of the Parent 1,2,5-Oxadiazole Ring Data sourced from DFT calculations on the unsubstituted 1,2,5-oxadiazole ring and presented as representative values for the core structure.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| O1-N2 | 1.428 | N2-O1-N5 | 109.8 |

| N2-C3 | 1.312 | O1-N2-C3 | 108.6 |

| C3-C4 | 1.421 | N2-C3-C4 | 106.5 |

| C4-N5 | 1.312 | C3-C4-N5 | 106.5 |

| N5-O1 | 1.428 | C4-N5-O1 | 108.6 |

View Data

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| O1-N2 | 1.428 | N2-O1-N5 | 109.8 |

| N2-C3 | 1.312 | O1-N2-C3 | 108.6 |

| C3-C4 | 1.421 | N2-C3-C4 | 106.5 |

| C4-N5 | 1.312 | C3-C4-N5 | 106.5 |

| N5-O1 | 1.428 | C4-N5-O1 | 108.6 |

Molecular Orbital Analysis (e.g., HOMO-LUMO Energy Gaps)

Molecular orbital (MO) analysis, particularly the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov

For 1,2,5-oxadiazole derivatives, the HOMO-LUMO gap is significantly influenced by the nature of the substituents on the ring. Computational studies on various substituted furazans have shown that electron-donating groups tend to raise the HOMO energy level, while electron-withdrawing groups lower the LUMO energy level. Both effects typically lead to a smaller HOMO-LUMO gap, suggesting increased reactivity.

Table 2: Representative HOMO-LUMO Energy Gaps for Substituted 1,2,5-Oxadiazole Analogs Data compiled from DFT studies on various 1,2,5-oxadiazole derivatives to illustrate substituent effects.

| Compound/Analog | Substituents | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 1,2,5-Oxadiazole | H, H | -8.12 | -0.45 | 7.67 |

| 3,4-Dinitrofurazan | NO₂, NO₂ | -9.89 | -3.87 | 6.02 |

| 3-Amino-4-nitrofurazan | NH₂, NO₂ | -8.75 | -3.11 | 5.64 |

| 3,4-Diazidofurazan | N₃, N₃ | -8.50 | -2.01 | 6.49 |

View Data

| Compound/Analog | Substituents | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| 1,2,5-Oxadiazole | H, H | -8.12 | -0.45 | 7.67 |

| 3,4-Dinitrofurazan | NO₂, NO₂ | -9.89 | -3.87 | 6.02 |

| 3-Amino-4-nitrofurazan | NH₂, NO₂ | -8.75 | -3.11 | 5.64 |

| 3,4-Diazidofurazan | N₃, N₃ | -8.50 | -2.01 | 6.49 |

Reaction Mechanism Elucidation through Computational Modeling

While extensive research exists on the synthesis of 1,2,5-oxadiazole derivatives, detailed computational studies elucidating specific reaction mechanisms for this class of compounds are not broadly available in the public domain. Such studies are crucial for optimizing synthetic routes and understanding the formation of byproducts.

Potential Energy Surface Mapping and Transition State Characterization

A Potential Energy Surface (PES) is a fundamental concept in computational chemistry that maps the energy of a molecule as a function of its geometry. muni.cz By mapping the PES for a chemical reaction, chemists can identify the minimum energy pathway from reactants to products. libretexts.orguni-siegen.de Along this path, the highest energy point corresponds to the transition state, which is a critical, short-lived configuration that determines the reaction rate. Characterizing the geometry and energy of the transition state is a primary goal of reaction mechanism studies. For other heterocyclic systems, like the rearrangement of isoxazoles to 1,2,4-oxadiazoles, DFT studies have successfully mapped the PES to show that certain pathways are more energetically favorable. nih.gov However, specific studies involving the mapping of potential energy surfaces and the detailed characterization of transition states for reactions involving this compound or its close analogs are scarce.

Kinetic and Thermodynamic Studies of Reaction Pathways

Computational methods can also be used to calculate the kinetic and thermodynamic parameters of a reaction, such as activation energies (Ea), reaction enthalpies (ΔH), and Gibbs free energies (ΔG). zsmu.edu.ua These parameters provide quantitative insights into reaction feasibility, spontaneity, and rates. Thermodynamic analysis using software like Gaussian can incorporate calculations of enthalpy, entropy, and Gibbs free energy in both gas and solution phases. zsmu.edu.ua For example, in the study of heterocyclization reactions to form 1,2,4-oxadiazoles, DFT analysis has been used to determine that the cyclization stage is the most energy-intensive step. zsmu.edu.ua Such detailed kinetic and thermodynamic computational studies for reaction pathways involving this compound remain an area for future research.

Spectroscopic Property Prediction and Validation against Experimental Data

Computational chemistry is a valuable tool for predicting various spectroscopic properties, including NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Visible electronic transitions. Comparing these predicted spectra with experimental data serves as a powerful method to validate both the computational model and the experimentally determined structure.

Despite the utility of these methods, specific studies that report a direct comparison between computationally predicted spectra and experimental data for this compound or its close analogs are not readily found in the current scientific literature. Such validation is essential for confirming the accuracy of the computational methods for this specific class of compounds and would be a valuable contribution to the field.

Applications of 4 Methyl 1,2,5 Oxadiazole 3 Carbaldehyde As a Key Synthetic Building Block

Intermediate in the Synthesis of Diverse Nitrogen Heterocycles

The aldehyde functionality of 4-methyl-1,2,5-oxadiazole-3-carbaldehyde serves as a versatile handle for the construction of various nitrogen-containing ring systems through condensation and cyclization reactions. While specific examples detailing the extensive use of this particular carbaldehyde are not widespread in publicly available literature, its reactivity profile allows for its logical application in established synthetic routes for heterocycles such as pyrimidines and triazoles.

The synthesis of pyrimidines, for instance, often involves the condensation of a 1,3-dicarbonyl compound, or a more reactive equivalent, with a compound bearing an amidine functionality. In this context, the aldehyde group of this compound can react with active methylene (B1212753) compounds to form intermediates that can subsequently cyclize to form pyrimidine (B1678525) rings.

Similarly, the construction of triazole rings can be envisaged. nih.govfrontiersin.org For example, the aldehyde can be converted to a corresponding hydrazone, which can then undergo oxidative cyclization to yield a 1,2,4-triazole (B32235) derivative. nih.gov The general reaction schemes for these transformations highlight the potential of this compound as a synthon for these important classes of heterocycles. tandfonline.comasianpubs.orgbu.edu.egasianpubs.org

| Heterocycle Class | General Synthetic Strategy | Potential Role of this compound |

| Pyrimidines | Condensation of a β-dicarbonyl equivalent with an amidine. | Precursor to the three-carbon component through reaction with an active methylene compound. |

| Triazoles | Cyclization of acylhydrazones or thiosemicarbazones. | Starting material for the formation of the corresponding hydrazone or thiosemicarbazone. |

Precursor for the Development of Advanced Organic Materials

The 1,2,5-oxadiazole ring is known for its electron-accepting properties, which makes it a valuable component in the design of advanced organic materials with interesting electronic and optical properties. While specific research on polymers derived directly from this compound is limited, the potential for its use in this field is significant.

The aldehyde group can participate in polymerization reactions, such as condensation polymerization with suitable co-monomers, to introduce the 1,2,5-oxadiazole moiety into a polymer backbone. Such polymers could exhibit properties desirable for applications in organic electronics, such as in organic light-emitting diodes (OLEDs) or as conductive polymers. The incorporation of the oxadiazole unit can influence the polymer's electron affinity, thermal stability, and charge transport characteristics.

| Material Class | Potential Synthetic Route | Anticipated Properties |

| Conductive Polymers | Condensation polymerization with electron-rich co-monomers. | Enhanced electron transport, thermal stability. |

| Organic Light-Emitting Diodes (OLEDs) | Incorporation into polymer backbone or as a pendant group. | Improved electron injection/transport layers, tailored emission properties. |

Contribution to Industrial Organic Process Chemistry and Scalable Production

The industrial utility of a chemical intermediate is heavily dependent on the safety, efficiency, and scalability of its manufacturing process. While detailed industrial production processes for this compound are not extensively documented in public literature, valuable insights can be drawn from the scalable synthesis of its corresponding carboxylic acid, 4-methyl-1,2,5-oxadiazole-3-carboxylic acid.

The synthesis of the 1,2,5-oxadiazole ring is an energetic process, and careful process safety evaluations are crucial for large-scale production. acs.org The development of a scalable synthesis for the related carboxylic acid highlights the importance of robust and safe manufacturing protocols for this class of compounds. Such a process would likely involve the oxidation of a suitable precursor, and the control of reaction conditions to ensure both safety and high yield would be paramount.

The transition from laboratory-scale synthesis to industrial production would necessitate optimization of reaction parameters, development of efficient purification methods, and adherence to strict safety protocols, particularly given the energetic nature of the oxadiazole ring.

| Process Aspect | Key Consideration | Relevance to this compound |

| Synthesis Route | Selection of safe and readily available starting materials. | Oxidation of the corresponding alcohol or reduction of the carboxylic acid derivative. |

| Reaction Conditions | Precise control of temperature, pressure, and reactant addition. | Mitigation of exothermic events and prevention of runaway reactions. |

| Purification | Development of efficient and scalable purification techniques. | Ensuring high purity of the final product for subsequent applications. |

| Safety | Thorough understanding of the thermal stability and potential hazards. | Handling of potentially energetic intermediates and products. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-methyl-1,2,5-oxadiazole-3-carbaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclocondensation of hydroxylamine derivatives with nitrile precursors. For example, using 3-cyano-4-methylfurazan as a starting material, oxidation with SeO₂ or RuO₄ under acidic conditions (e.g., H₂SO₄) yields the aldehyde group . Temperature control (80–100°C) and stoichiometric ratios (1:1.2 nitrile:oxidizer) are critical to avoid over-oxidation. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) typically achieves >85% purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The aldehyde proton appears as a singlet at δ 9.8–10.2 ppm, while the oxadiazole ring protons resonate at δ 6.5–7.2 ppm .

- IR Spectroscopy : Strong absorption bands at 1680–1700 cm⁻¹ (C=O stretch) and 1530–1560 cm⁻¹ (oxadiazole ring) confirm functional groups .

- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water gradient) coupled with ESI-MS detect impurities (e.g., unreacted nitriles) at levels <0.5% .

Q. How stable is this compound under varying storage conditions?

- Methodological Answer : Stability studies show degradation <5% over 6 months when stored at –20°C in amber vials under inert gas (N₂/Ar). At room temperature, hydrolysis of the aldehyde group occurs in humid environments (t½ = 14 days at 60% RH). Use desiccants (silica gel) and stabilizers (0.1% BHT) to prolong shelf life .

Advanced Research Questions

Q. What strategies resolve contradictions in reactivity data for this compound derivatives?

- Methodological Answer : Discrepancies in nucleophilic substitution outcomes (e.g., amine vs. hydrazine reactions) often arise from steric hindrance or solvent polarity. For example:

- Controlled Experiments : Compare reaction kinetics in DMF (polar aprotic) vs. THF (low polarity). DMF accelerates substitution at the aldehyde position by 3-fold .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict activation energies for competing pathways, guiding reagent selection .

Q. How can computational chemistry predict the bioactivity of this compound analogs?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to simulate binding to target enzymes (e.g., acetylcholinesterase). The oxadiazole ring shows strong π-π stacking with aromatic residues (e.g., Trp286) .

- QSAR Models : Train models with descriptors like LogP, topological polar surface area (TPSA), and H-bond donor/acceptor counts to prioritize analogs with predicted IC₅₀ < 10 μM .

Q. What experimental designs mitigate side reactions during functionalization of the aldehyde group?

- Methodological Answer :

- Protection-Deprotection : Temporarily protect the aldehyde as an acetal (e.g., ethylene glycol, H⁺ catalyst) before modifying the oxadiazole ring .

- Low-Temperature Reactions : Conduct Grignard additions at –78°C to suppress aldol condensation. Quench with NH₄Cl to isolate secondary alcohols in >70% yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.